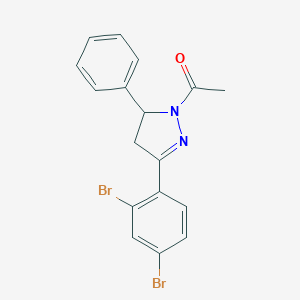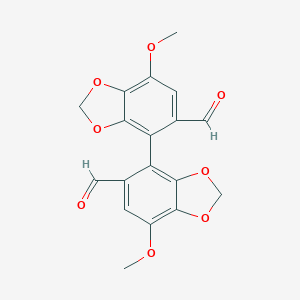![molecular formula C23H21BrClN3O4 B304784 N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304784.png)
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide, also known as BRPMBINH, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
Wirkmechanismus
The mechanism of action of N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in inflammation or cancer growth.
Biochemical and Physiological Effects:
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and induce apoptosis (cell death) in cancer cells. Additionally, it has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has shown promising results in various scientific studies. However, there are also limitations to using N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide to better understand its efficacy and safety in vivo.
Synthesemethoden
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 3-(4-chlorophenoxy)propylamine to form an intermediate compound. This intermediate is then reacted with 3-bromo-4-hydroxybenzaldehyde to form N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has anti-inflammatory properties and can reduce inflammation in animal models. Another study found that N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide |
|---|---|
Molekularformel |
C23H21BrClN3O4 |
Molekulargewicht |
518.8 g/mol |
IUPAC-Name |
N-[(E)-[3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21BrClN3O4/c1-30-21-14-16(15-27-28-23(29)17-7-9-26-10-8-17)13-20(24)22(21)32-12-2-11-31-19-5-3-18(25)4-6-19/h3-10,13-15H,2,11-12H2,1H3,(H,28,29)/b27-15+ |
InChI-Schlüssel |
HHIDLWNJMDXHSH-JFLMPSFJSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)OCCCOC3=CC=C(C=C3)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)OCCCOC3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)OCCCOC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)

![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)

![2-[2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304712.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![5-amino-1-phenyl-6-sulfanylidene-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B304719.png)

![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)